![molecular formula C11H17ClN2O2 B1455010 1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperazine hydrochloride CAS No. 1193387-23-3](/img/structure/B1455010.png)
1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperazine hydrochloride
Vue d'ensemble
Description
“1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperazine hydrochloride” is a chemical compound with the CAS Number: 1193387-23-3 . It has a molecular weight of 244.72 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16N2O2.ClH/c1-8-7-10 (9 (2)15-8)11 (14)13-5-3-12-4-6-13;/h7,12H,3-6H2,1-2H3;1H . This indicates that the compound has a molecular formula of C11H16N2O2 . Physical And Chemical Properties Analysis
This compound has a predicted density of 1.1 g/cm^3 and a predicted refractive index of n 20D 1.53 . The storage temperature and physical form of this compound are not specified in the available literature .Applications De Recherche Scientifique
Synthesis of Potential Therapeutic Agents
Research on related compounds has led to the development of novel derivatives with significant antibacterial, cytotoxic, and biofilm inhibition activities. For instance, compounds possessing piperazine linkers have shown remarkable efficacy against bacterial strains such as E. coli, S. aureus, and S. mutans. Specifically, certain derivatives have demonstrated better biofilm inhibition activities than the reference drug Ciprofloxacin, indicating their potential as novel antibacterial agents (Mekky & Sanad, 2020).
Antidepressant and Antianxiety Activity
Derivatives synthesized from furan and piperazine compounds, including the closely related structural analogs, have been evaluated for their antidepressant and antianxiety activities. Compounds have shown significant efficacy in behavioral tests on albino mice, reducing the duration of immobility times, which suggests potential applications in treating mood disorders (Kumar et al., 2017).
Antibacterial Activity
The antibacterial activities of derivatives, including those related to 1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperazine hydrochloride, have been explored with positive outcomes. These activities highlight the compounds' potential in addressing antibiotic resistance and developing new antibacterial therapies (Kumar et al., 2021).
Inhibitory Activities Against Specific Targets
Some derivatives have shown inhibitory activities against specific targets like the MurB enzyme, a key factor in bacterial cell wall synthesis. These findings suggest potential applications in developing targeted antibacterial therapies, particularly against resistant strains (Mekky & Sanad, 2020).
Synthesis and Characterization of Novel Derivatives
The synthesis and pharmacological evaluation of novel derivatives based on piperazine and furan compounds have led to the discovery of new chemical entities with potential therapeutic applications. These include antidepressant and antianxiety agents, highlighting the versatile role of such compounds in medicinal chemistry (Kumar et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-7-10(9(2)15-8)11(14)13-5-3-12-4-6-13;/h7,12H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZWUAUKYABVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



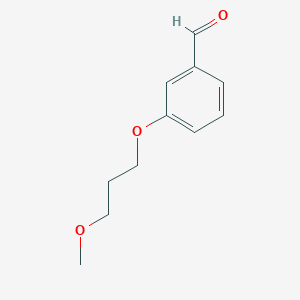

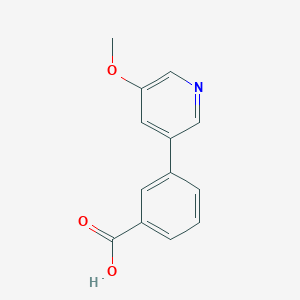
![(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate](/img/structure/B1454933.png)
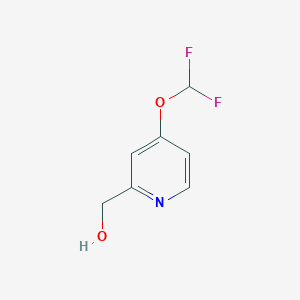
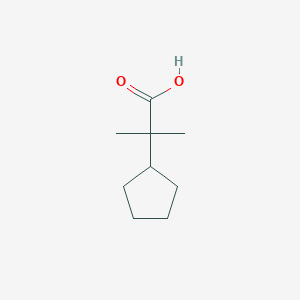
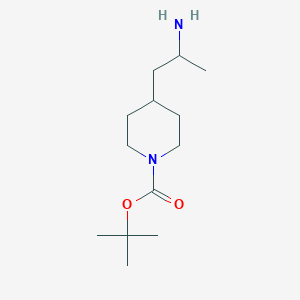
![9-Methylpyrido[2,3-f]quinoxaline](/img/structure/B1454939.png)

![{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B1454944.png)

![6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride](/img/structure/B1454947.png)

![2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1454950.png)